(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
Overview
Description
(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound also includes a tert-butoxycarbonyl (Boc) protecting group attached to one of the nitrogen atoms and a methyl ester group attached to the carboxylic acid moiety. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected by introducing the tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Carboxylic Acid: The protected piperazine is then reacted with a suitable carboxylating agent to introduce the carboxylic acid group. This can be done using carbon dioxide under high pressure or by reacting with a carboxylating reagent like chloroformic acid.
Esterification: The carboxylic acid group is then esterified to form the methyl ester. This is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base. For example, hydrochloric acid or sodium hydroxide can be used.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Hydrolysis: Yields (S)-1-N-Boc-piperazine-2-carboxylic acid.
Deprotection: Yields (S)-piperazine-2-carboxylic acid methyl ester.
Substitution: Yields substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of drugs targeting neurological and psychiatric disorders.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active piperazine derivative upon metabolic deprotection. The piperazine ring can interact with various molecular targets, including neurotransmitter receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-N-Boc-piperazine-2-carboxylic acid: Similar structure but lacks the methyl ester group.
(S)-piperazine-2-carboxylic acid methyl ester: Similar structure but lacks the Boc protecting group.
(S)-1-N-Fmoc-piperazine-2-carboxylic acid methyl ester: Similar structure but with a different protecting group (Fmoc).
Uniqueness
(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is unique due to the presence of both the Boc protecting group and the methyl ester group, which provide stability and reactivity, respectively. This combination makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-piperazine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXKHIPPSTYCKO-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426858 | |
Record name | 1-tert-Butyl 2-methyl (2S)-piperazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796096-64-5 | |
Record name | 1-tert-Butyl 2-methyl (2S)-piperazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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